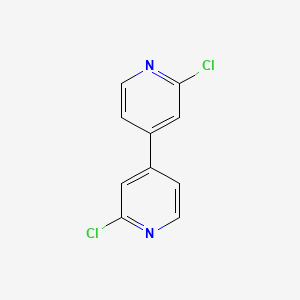

2,2'-Dichloro-4,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELKNWXBOXHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409132 | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-74-4 | |

| Record name | 2,2′-Dichloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dichloro-4,4'-bipyridine

Introduction: A Strategic Building Block in Modern Chemistry

2,2'-Dichloro-4,4'-bipyridine (CAS No. 53344-74-4) is a specialized heterocyclic compound that serves as a highly valuable building block, or synthon, in the fields of coordination chemistry, organic synthesis, and materials science. Its unique structural and electronic properties, defined by the 4,4'-linkage of the two pyridine rings and the strategic placement of chlorine atoms at the 2 and 2' positions, make it a compelling subject of study for researchers and a versatile tool for drug development professionals.

The two nitrogen atoms allow the molecule to act as a bidentate chelating ligand, binding to a single metal center in a pincer-like fashion to form stable five-membered rings.[1][2] This chelation results in coordination complexes with significantly enhanced stability.[1] The chlorine atoms, positioned ortho to the nitrogen atoms, exert a powerful electron-withdrawing effect.[1] This electronic influence is not a mere structural footnote; it is the core of the molecule's utility, profoundly modulating the properties of the resulting metal complexes and opening avenues for specific catalytic and photophysical applications. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any successful research endeavor. The key identifiers and physical characteristics of this compound are summarized below.

Chemical Structure

The structure of this compound is foundational to its function. The 4,4'-linkage dictates the spatial orientation of the coordinating nitrogen atoms, while the 2,2'-dichloro substitution governs its electronic profile.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table consolidates the key physical and chemical properties of the compound, sourced from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 53344-74-4 | [3][4][5] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [3][4][6] |

| Molecular Weight | 225.07 g/mol | [3][6] |

| IUPAC Name | 2-chloro-4-(2-chloro-4-pyridinyl)pyridine | [6] |

| SMILES | Clc1cc(ccn1)-c1ccnc(Cl)c1 | [3] |

| InChIKey | KSELKNWXBOXHEV-UHFFFAOYSA-N | [3][6] |

| Appearance | Off-white crystalline solid (typical) | [7] |

| Storage | Sealed in dry, 2-8°C | [4] |

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[8][9]

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[6][8]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[6][8][10] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[6][8] |

Recommended Handling and PPE Protocol

A self-validating safety workflow ensures that risks are inherently minimized through procedural diligence.

Caption: Recommended laboratory workflow for handling this compound.

Core Protocol Steps:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

-

Handling Practices : Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area.[8][12] Wash hands thoroughly after handling.[8][9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[4][9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][12]

Synthesis and Functionalization

While numerous methods exist for synthesizing substituted bipyridines, a common approach involves the coupling of pyridine precursors.[13][14] The chlorine atoms on this compound are susceptible to nucleophilic substitution reactions, allowing for further functionalization and the creation of a diverse library of derivative ligands.[1]

Generalized Synthetic Pathway

The synthesis of dichlorinated bipyridines often involves multi-step processes starting from more common pyridine derivatives. A conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of dichlorinated bipyridines.

Causality Note: The choice of a nickel or palladium catalyst in coupling reactions is driven by their efficiency in forming carbon-carbon bonds between aromatic rings, a cornerstone of modern organic synthesis.[15]

Applications in Coordination Chemistry and Materials Science

The primary application of this compound is as a specialized ligand in coordination chemistry.[1] The resulting metal complexes have been investigated for use in catalysis, as luminescent materials, and as components of metal-organic frameworks (MOFs).[16][17][18]

Role as a Bidentate Ligand

The molecule chelates to metal ions, forming highly stable complexes. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the pyridine rings and the coordinating nitrogen atoms. This modification of the ligand's electronic properties directly influences the redox potential, photophysical behavior, and catalytic activity of the resulting metal complex.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Experimental Protocol: Synthesis of a Platinum(II) Complex

This protocol provides a representative method for using this compound to synthesize a coordination complex, adapted from procedures for similar bipyridine ligands.[17]

Objective: To synthesize Dichloro(this compound)platinum(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound (the ligand)

-

Deionized water

-

Acetone

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Solution Preparation: In separate flasks, dissolve an equimolar amount of K₂PtCl₄ in deionized water and the this compound ligand in acetone.[17] Gently heat both solutions to approximately 60°C to ensure complete dissolution.

-

Reaction: Mix the two solutions and reflux the mixture for 8-12 hours at 60-70°C. A precipitate will form as the product is typically insoluble in the reaction mixture.

-

Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with water, diethyl ether, and then hexanes to remove unreacted starting materials and impurities.[17]

-

Purification (Optional): The product can be further purified by dissolving it in a minimal amount of a suitable solvent like dichloromethane (DCM), filtering out any insoluble material, and then carefully recrystallizing by slow evaporation or vapor diffusion with a less polar solvent.[17]

-

Characterization: Confirm the identity and purity of the final complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Experimental Insight: The choice of K₂PtCl₄ as the platinum source is standard for synthesizing Pt(II) complexes. The reflux condition provides the necessary activation energy for the ligand exchange reaction to proceed to completion. The washing steps are critical for removing both inorganic salts (K₂PtCl₄) and excess organic ligand.

Relevance in Drug Discovery and Organic Synthesis

While direct applications as a therapeutic agent are not widely documented, this compound is a crucial intermediate. Bipyridine-containing molecules have shown a range of biological activities, including antimicrobial and antitumor properties.[19][20] The ability to functionalize the 2,2'-dichloro positions allows medicinal chemists to use this scaffold to synthesize more complex molecules with potential therapeutic benefits.[16] It serves as a foundational building block for creating novel ligands for metal-based drugs or for constructing complex organic molecules through cross-coupling reactions.[15][16]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value lies in the precise interplay between its chelating ability and the strong electronic influence of its chloro substituents. For researchers in coordination chemistry, it offers a scaffold for creating complexes with tailored electronic and photophysical properties. For scientists in organic synthesis and drug discovery, it is a versatile intermediate, providing a robust platform for constructing complex, high-value molecules. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for unlocking its full potential in advancing chemical innovation.

References

- 1. This compound | 53344-74-4 | Benchchem [benchchem.com]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 53344-74-4 [matrix-fine-chemicals.com]

- 4. 53344-74-4|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. osti.gov [osti.gov]

- 18. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 2,2'-Dichloro-4,4'-bipyridine

Introduction

2,2'-Dichloro-4,4'-bipyridine is a halogenated heterocyclic organic compound that serves as a pivotal building block in supramolecular chemistry and as a ligand in the synthesis of novel coordination complexes. Its utility in the development of functional materials, catalysts, and potentially pharmacologically active molecules necessitates a thorough understanding of its fundamental physical properties. The strategic placement of chloro-substituents on the bipyridine framework significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby defining its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, chemists, and drug development professionals. The information presented herein is a synthesis of available data and established scientific principles, designed to facilitate its application in a laboratory setting.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical compound is to establish its fundamental identifiers and structural properties. This compound is an aromatic compound composed of two pyridine rings linked at the 4 and 4' positions, with chlorine atoms substituted at the 2 and 2' positions.

Table 1: Core Chemical and Physical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [1] |

| Molecular Weight | 225.07 g/mol | [1] |

| CAS Number | 53344-74-4 | [1] |

| IUPAC Name | 2-chloro-4-(2-chloro-4-pyridinyl)pyridine | [1] |

| Canonical SMILES | C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | [1] |

| InChIKey | KSELKNWXBOXHEV-UHFFFAOYSA-N | [1] |

Macroscopic Physical Properties

The bulk physical properties of a compound are critical for its handling, storage, and application in synthetic protocols. These properties are dictated by the compound's molecular structure and the resulting intermolecular forces.

Appearance

Based on supplier information, solid this compound typically presents as a cream to pale yellow solid . The coloration can be indicative of the purity of the material, with purer samples tending towards the paler end of the spectrum.

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. For this compound, a melting point in the range of 238.0-250.0°C has been reported. A narrower range of 240°C to 243°C has also been cited, suggesting a relatively high degree of thermal stability. A broad melting range can signify the presence of impurities.

Boiling Point

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from its molecular structure and data on related bipyridine compounds.

The presence of two polar pyridine nitrogen atoms and two chloro-substituents introduces polarity to the molecule. However, the overall structure is dominated by the aromatic bipyridine core, which is largely nonpolar. This duality suggests a nuanced solubility profile.

Research on structurally similar platinum(II) bipyridine complexes indicates that they often exhibit poor solubility in common organic solvents.[2] This insolubility can be a limiting factor in their crystallographic investigation and further derivatization.[2] Based on these observations and the principles of "like dissolves like," a predicted qualitative solubility profile for this compound is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Insoluble to Sparingly Soluble | The large, nonpolar aromatic system will have limited affinity for nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Sparingly Soluble to Moderately Soluble | These solvents may offer a balance of polarity to interact with the nitrogen and chlorine atoms while also solvating the aromatic rings. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These highly polar solvents are often effective at dissolving complex organic molecules with polar functional groups. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | While the nitrogen atoms can act as hydrogen bond acceptors, the large hydrophobic surface area of the molecule is expected to limit solubility in protic solvents like water. |

It is imperative that these predicted solubilities are confirmed experimentally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The six aromatic protons would likely appear as a series of doublets and doublets of doublets in the downfield region (typically 7.0-9.0 ppm), characteristic of substituted pyridine rings. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the chlorine and the other pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon atoms in the aromatic rings. The carbons bonded to the chlorine atoms would be expected to appear at a characteristic chemical shift, and their signals may be broadened due to quadrupolar relaxation of the chlorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. These would include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry would be a definitive technique for confirming the molecular weight of this compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, with a characteristic isotopic pattern due to the presence of two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the bipyridine ring system.

Experimental Protocols

The following sections provide detailed, standardized methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and adhere to principles of good laboratory practice.

Melting Point Determination

Causality: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. Therefore, an accurate melting point determination is a reliable indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow rate (1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first liquid droplets appear (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

Validation: Repeat the measurement at least once to ensure reproducibility.

Qualitative Solubility Determination

Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. By testing the solubility of this compound in a range of solvents with varying polarities, we can construct a qualitative profile of its intermolecular interactions.

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes, each containing 1 mL of a different solvent from Table 2 (or other solvents of interest).

-

Sample Addition: To each test tube, add approximately 5-10 mg of this compound.

-

Agitation: Vigorously agitate each test tube for 1-2 minutes at a consistent temperature (e.g., room temperature). A vortex mixer is recommended for thorough mixing.

-

Observation: Visually inspect each test tube against a well-lit background.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record Keeping: Meticulously record the observations for each solvent.

Conclusion

This compound is a compound of significant interest in contemporary chemical research. This guide has synthesized the available data on its core physical properties and provided robust, field-proven protocols for their experimental determination. While a complete, experimentally verified dataset for all physical properties, particularly spectroscopic data, remains to be fully elucidated in publicly accessible literature, the information and methodologies presented here provide a strong foundation for researchers working with this versatile molecule. Accurate characterization of these fundamental properties is the first and most critical step in unlocking the full potential of this compound in the development of new materials and technologies.

References

An In-Depth Technical Guide to 2,2'-Dichloro-4,4'-bipyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2,2'-Dichloro-4,4'-bipyridine, a halogenated heterocyclic compound of significant interest to researchers and professionals in organic synthesis, coordination chemistry, and materials science. This document delves into its fundamental properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed protocols.

Core Molecular Attributes of this compound

This compound is a derivative of 4,4'-bipyridine where chlorine atoms are substituted at the 2 and 2' positions, ortho to the nitrogen atoms. This specific substitution pattern profoundly influences its electronic properties and steric profile, making it a unique and valuable building block.

The core chemical and physical properties are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆Cl₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 225.07 g/mol | [1][2][3][4] |

| IUPAC Name | 2-chloro-4-(2-chloropyridin-4-yl)pyridine | [3][4][5] |

| CAS Number | 53344-74-4 | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 240°C to 243°C | [4] |

Synthesis and Purification: A Methodological Overview

Conceptual Synthetic Workflow

The synthesis generally involves the nickel- or palladium-catalyzed homo-coupling of 2-chloro-4-halopyridine. The choice of the halogen at the 4-position (e.g., bromine or iodine) can influence reaction conditions and yields.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

For the purification of the crude product, recrystallization is an effective technique.

Step-by-Step Methodology:

-

Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal volume of a potential solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane) at its boiling point. A suitable solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.

-

Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent required.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three distinct protons on each pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms. |

| ¹³C NMR | The carbon NMR spectrum should display five distinct signals for the carbon atoms of the bipyridine core, reflecting the molecule's symmetry. The carbons attached to the chlorine atoms will appear at a characteristic downfield shift. |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio) will be a key diagnostic feature. |

| Infrared (IR) | The IR spectrum will exhibit characteristic peaks for C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations will be observed in the fingerprint region. |

Reactivity and Applications in Research

The chemical behavior of this compound is dominated by the reactivity of its chlorine and nitrogen atoms, making it a versatile intermediate in several areas of chemical research.

Coordination Chemistry and Catalysis

The two nitrogen atoms of the bipyridine core act as a strong chelating ligand for a variety of transition metals. The electron-withdrawing chlorine atoms at the 2,2'-positions modulate the electronic properties of the resulting metal complexes. This can influence their redox potentials and photophysical properties, which is crucial for applications in catalysis and as photosensitizers.[3]

For instance, dichloro(bipyridine)metal complexes have been investigated as catalysts. A notable example is the use of dichloro(2,2′-bipyridine)copper in combination with methylaluminoxane (MAO) for the stereospecific polymerization of 1,3-dienes.[7]

Caption: Role of this compound in coordination chemistry.

Organic Synthesis Building Block

The chlorine atoms at the 2 and 2' positions are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, making it a valuable precursor for more complex, functionalized bipyridine ligands. These tailored ligands are essential in the development of new catalysts, functional materials, and pharmaceutical intermediates.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a pivotal molecule for advanced chemical research. Its unique structural and electronic properties, stemming from the strategic placement of chlorine atoms on the bipyridine scaffold, make it an important ligand in coordination chemistry and a versatile building block for organic synthesis. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential in the development of new catalysts, materials, and therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 53344-74-4 | Benchchem [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. This compound | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Melting Point of 2,2'-Dichloro-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 2,2'-Dichloro-4,4'-bipyridine, a key physical property for substance identification, purity assessment, and quality control in research and development.

Core Data Summary: this compound

A critical starting point for any experimental work is understanding the established physical constants of the compound . The table below summarizes the key identifiers and the reported melting point for this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 53344-74-4 | [1][2][3] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 225.07 g/mol | [1][2] |

| Melting Point | 240°C to 243°C | [3] |

The Science of Melting: A Theoretical Framework

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4][5] At this temperature, the solid and liquid phases of the substance are in equilibrium. For a pure crystalline compound, this transition typically occurs over a narrow temperature range.[4]

The melting process is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[6][7][8] Energy, in the form of heat, is required to overcome these forces and allow the molecules to move more freely as a liquid.[4] Key factors influencing the melting point include:

-

Intermolecular Forces: Stronger intermolecular forces, such as dipole-dipole interactions and London dispersion forces, result in a higher melting point.[6][7] In the case of this compound, the presence of polar carbon-chlorine and carbon-nitrogen bonds leads to significant dipole-dipole interactions.

-

Molecular Symmetry and Packing: Molecules that can pack tightly and symmetrically into a crystal lattice generally have higher melting points.[6][7][9] This is because more energy is required to disrupt a well-ordered and stable crystal structure.

-

Presence of Impurities: Impurities disrupt the regular packing of the crystal lattice, which weakens the intermolecular forces.[4][7][9][10] This leads to a depression of the melting point and a broadening of the melting point range.[7][10] Consequently, melting point determination is a powerful tool for assessing the purity of a compound.[4][10]

The following diagram illustrates the logical relationship between molecular properties and the observed melting point.

References

- 1. This compound | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-DICHLORO-[4,4']-BIPYRIDINE | 53344-74-4 [chemicalbook.com]

- 3. This compound, 95% 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. sciencing.com [sciencing.com]

- 10. youtube.com [youtube.com]

Spectroscopic Characterization of 2,2'-Dichloro-4,4'-bipyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2,2'-dichloro-4,4'-bipyridine (CAS No. 53344-74-4). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this important heterocyclic compound. The guide emphasizes the causal relationships behind experimental observations and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted bipyridine, a class of compounds renowned for their ability to act as bidentate chelating ligands in coordination chemistry. The introduction of chlorine atoms at the 2 and 2' positions significantly influences the electronic properties of the pyridine rings, enhancing the electron-withdrawing character of the ligand system. This modification impacts the stability, reactivity, and spectroscopic properties of its metal complexes, making it a valuable building block in the synthesis of functional materials, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic signature is paramount for its effective utilization and characterization in these applications.

Molecular Structure and Key Properties:

-

Molecular Formula: C₁₀H₆Cl₂N₂[1]

-

Molecular Weight: 225.07 g/mol [1]

-

IUPAC Name: 2-chloro-4-(2-chloro-4-pyridinyl)pyridine[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-3' | 7.3 - 7.5 | d | ~5 Hz |

| H-5, H-5' | 8.6 - 8.8 | d | ~5 Hz |

| H-6, H-6' | 8.4 - 8.6 | s | - |

Interpretation:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

H-3 and H-3': These protons are adjacent to the carbon atom bonded to the other pyridine ring and are expected to appear as a doublet due to coupling with the H-5 and H-5' protons, respectively. The electron-withdrawing effect of the chlorine at the 2-position will deshield these protons, shifting them downfield compared to unsubstituted bipyridine.

-

H-5 and H-5': These protons are adjacent to the nitrogen atom and are also coupled to the H-3 and H-3' protons, resulting in a doublet. The proximity to the electronegative nitrogen atom will cause a significant downfield shift.

-

H-6 and H-6': These protons are in the ortho position to the nitrogen and meta to the chlorine. Due to the symmetry of the molecule, these protons are chemically equivalent and are expected to appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of 0-10 ppm is typically sufficient for aromatic compounds.

-

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-2' | 150 - 152 |

| C-3, C-3' | 121 - 123 |

| C-4, C-4' | 148 - 150 |

| C-5, C-5' | 123 - 125 |

| C-6, C-6' | 154 - 156 |

Interpretation:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR. Due to the molecule's symmetry, only five distinct carbon signals are expected.

-

C-2 and C-2': These carbons are directly attached to the electronegative chlorine atoms, which will cause a significant downfield shift.

-

C-4 and C-4': These are the quaternary carbons involved in the linkage between the two pyridine rings.

-

C-6 and C-6': These carbons are adjacent to the nitrogen atoms and are expected to be the most downfield-shifted carbons in the aromatic region.

-

C-3, C-3' and C-5, C-5': These protonated carbons will appear in the typical aromatic region. Their precise assignment can be confirmed using 2D NMR techniques like HSQC.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of 0-160 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1550 | C=N stretch (in-ring) | Strong |

| 1500 - 1400 | C=C stretch (in-ring) | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 700 | C-H bend (out-of-plane) | Strong |

Interpretation:

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings.

-

C=N and C=C Ring Stretching: The strong absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine rings.

-

C-Cl Stretch: A strong absorption band is expected in the 850-750 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

-

Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Caption: Workflow for IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectral Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~240 - 250 | High | π → π |

| ~280 - 290 | Moderate | π → π |

| ~310 - 320 | Low | n → π* |

Interpretation:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

-

π → π Transitions:* The more intense absorption bands at shorter wavelengths (~240-250 nm and ~280-290 nm) are attributed to π → π* transitions within the aromatic system of the bipyridine rings.

-

n → π Transition:* The weaker absorption band at a longer wavelength (~310-320 nm) is likely due to the n → π* transition involving the non-bonding electrons on the nitrogen atoms. The presence of the electron-withdrawing chlorine atoms may cause a slight blue shift (hypsochromic shift) of these absorption bands compared to the unsubstituted 2,2'-bipyridine.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Blank: Use the same solvent as used for the sample solution as a blank for baseline correction.

-

Conclusion

The spectroscopic characterization of this compound is essential for its application in various scientific fields. This guide provides a detailed overview of the expected NMR, IR, and UV-Vis spectral data, along with the underlying principles of their interpretation and standardized experimental protocols. While based on predictions from closely related compounds due to the scarcity of published experimental data for this specific molecule, the information presented herein serves as a robust framework for researchers to identify, characterize, and utilize this compound in their work. It is always recommended to confirm these predictions with experimental data whenever a pure sample is available.

References

The Elusive Crystal Structure of 2,2'-Dichloro-4,4'-bipyridine: A Technical Guide for Researchers

Abstract

2,2'-Dichloro-4,4'-bipyridine is a pivotal building block in supramolecular chemistry and drug development, prized for its unique electronic and steric properties. Despite its widespread use, a definitive public record of the single-crystal X-ray structure of the free ligand remains elusive. This technical guide directly addresses this knowledge gap by providing a comprehensive overview of the structural characteristics of this compound as a ligand in coordination complexes. Furthermore, we present a detailed, field-proven protocol for the synthesis and crystallization of this compound, empowering researchers to determine its crystal structure. This whitepaper offers valuable insights into the molecular geometry, intermolecular interactions, and conformational flexibility of this compound in the solid state, serving as an essential resource for scientists engaged in crystal engineering and rational drug design.

Introduction: The Significance of this compound in Crystal Engineering

Bipyridine-based ligands are cornerstones of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. The introduction of chloro-substituents at the 2 and 2' positions of the 4,4'-bipyridine framework, yielding this compound, imparts significant modifications to its electronic and steric profile. The electron-withdrawing nature of the chlorine atoms alters the π-system of the pyridine rings, influencing the ligand's acceptor properties and the photophysical characteristics of its metal complexes.

From a steric perspective, the presence of chlorine atoms ortho to the nitrogen atoms can influence the coordination geometry and the overall crystal packing. These features make this compound a compelling ligand for the design of functional materials, including molecular sensors, catalysts, and metallopharmaceuticals. A thorough understanding of its solid-state structure is paramount for predicting and controlling the assembly of such supramolecular architectures.

Molecular Properties of this compound

While the single-crystal structure of the free ligand is not publicly available, we can infer its fundamental molecular properties from computational data and its behavior in co-crystals.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂N₂ | PubChem[1] |

| Molecular Weight | 225.07 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-4-(2-chloro-4-pyridinyl)pyridine | PubChem[1] |

| CAS Number | 53344-74-4 | PubChem[1] |

Synthesis and Crystallization: A Practical Protocol

To address the absence of a public crystal structure, we provide a robust, step-by-step methodology for the synthesis and crystallization of this compound. This protocol is designed to yield high-purity material suitable for single-crystal X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the chlorination of a suitable bipyridine precursor. The following is a generalized procedure that can be optimized based on available starting materials and laboratory capabilities.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4,4'-bipyridine precursor with a chlorinating agent (e.g., a mixture of phosphorus pentachloride and phosphorus oxychloride).

-

Chlorination: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and duration will depend on the specific precursor and chlorinating agent used. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Single Crystal Growth

The key to successful single-crystal X-ray diffraction is the growth of high-quality single crystals. The following are established methods for crystallizing organic molecules.

Experimental Workflow for Crystallization

Caption: Common techniques for growing single crystals of organic compounds.

Step-by-Step Protocol:

-

Solvent Screening: Begin by screening a range of solvents to determine the solubility of this compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a small amount of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Structural Analysis of this compound as a Ligand

In the absence of the free ligand's crystal structure, a detailed analysis of its conformation and intermolecular interactions within coordination complexes provides invaluable structural insights. A survey of the Cambridge Structural Database (CSD) reveals several crystal structures where this compound acts as a ligand.

A notable example is the crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II). In this complex, the this compound ligand coordinates to the platinum(II) center through its two nitrogen atoms.

Key Structural Observations:

-

Planarity: In many of its coordination complexes, the bipyridine core of this compound tends to be nearly planar. This planarity facilitates π-π stacking interactions between adjacent ligands in the crystal lattice.

-

Torsion Angle: The dihedral angle between the two pyridine rings is a critical conformational parameter. In the free ligand, this angle is expected to be non-zero due to steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon coordination to a metal center, the ligand often adopts a more planar conformation to accommodate the chelation.

-

Bond Lengths and Angles: Coordination to a metal center can induce subtle changes in the bond lengths and angles of the ligand compared to its free state. For instance, the C-N bond lengths may be slightly elongated upon coordination.

-

Intermolecular Interactions: The chlorine substituents on the this compound ligand can participate in various non-covalent interactions, including halogen bonding (Cl···N, Cl···O, Cl···Cl) and C-H···Cl hydrogen bonds. These interactions play a crucial role in directing the self-assembly of the supramolecular architecture. The pyridine rings themselves are often involved in π-π stacking and C-H···π interactions.

Implications for Drug Development and Materials Science

The structural features of this compound have significant implications for its application in drug development and materials science.

-

Drug Design: As a ligand in metallodrugs, the steric hindrance provided by the chloro-substituents can influence the binding affinity and selectivity of the complex for its biological target. The ability of the ligand to participate in halogen bonding can also contribute to the overall binding energy.

-

Materials Science: In the design of coordination polymers and metal-organic frameworks (MOFs), the geometry and connectivity of the this compound ligand are critical determinants of the resulting network topology. The presence of halogen and π-based interactions can be exploited to engineer materials with specific properties, such as porosity, luminescence, or conductivity.

Conclusion

While the definitive crystal structure of free this compound remains to be publicly reported, a wealth of structural information can be gleaned from its coordination complexes. This technical guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of this important ligand. The detailed protocols and discussion of its conformational flexibility and intermolecular interactions offer a valuable resource for researchers in academia and industry. The determination of the single-crystal structure of the free ligand is a crucial next step for the community, and the methodologies outlined herein provide a clear path toward achieving this goal.

References

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 2,2'-Dichloro-4,4'-bipyridine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

This compound is a chlorinated derivative of bipyridine, a class of compounds widely utilized in coordination chemistry and as building blocks in organic synthesis.[1][2] Its utility stems from the two pyridine rings which allow it to act as a bidentate chelating ligand, and the reactive chlorine atoms which are susceptible to substitution reactions, enabling further functionalization.[1][3] Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 53344-74-4[4][5] |

| Molecular Formula | C₁₀H₆Cl₂N₂[4][5][6] |

| Molecular Weight | 225.07 g/mol [5][6] |

| Synonyms | 2,2'-Dichloro-4,4'-dipyridyl |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid / Crystalline Powder | [7] |

| Melting Point | 98-100 °C | [7] |

| Solubility | Soluble in organic solvents like Dichloromethane (CH₂Cl₂). | [7] |

| Stability | Stable under recommended storage conditions.[4] Sensitive to moisture.[4] |[4] |

Hazard Identification and Toxicology

This compound is classified as hazardous.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to safety protocols is mandatory to mitigate these risks.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

Source: Compliant with Regulation (EC) No. 1272/2008[4]

Toxicological Profile:

-

Acute Effects: Ingestion can be harmful.[4][8] Direct contact will cause irritation to the skin and serious irritation to the eyes.[4][8] Inhalation of dust may lead to respiratory tract irritation.[4][8][9]

-

Chronic Effects: There is a significant lack of comprehensive toxicological data for this specific compound.[4][10] Its chemical, physical, and toxicological properties have not been thoroughly investigated.[10] No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[10] Given the lack of data, it is crucial to handle this compound as potentially hazardous with unknown long-term effects and to minimize exposure at all times.

Risk Assessment and Control Measures

A thorough risk assessment must be performed before any experiment involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Caption: Risk Assessment Workflow for Handling this compound.

Engineering Controls

The primary method for controlling exposure is to handle the material in a way that prevents it from entering the breathing zone of personnel.

-

Fume Hood: All weighing, transfers, and reactions involving solid this compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[12] Local exhaust ventilation may be required for larger-scale operations.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.[14]

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 regulations.[8][15] A face shield may be necessary for operations with a higher risk of splashing.[11]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves, such as nitrile or butyl rubber, and inspect them before each use.[11][12] Change gloves immediately if they become contaminated. After use, wash and dry hands thoroughly.[12]

-

Protective Clothing: Wear a flame-retardant lab coat, long trousers, and closed-toe shoes. For larger quantities or tasks with a high risk of contamination, a chemical-resistant apron or coveralls may be required.[16][17]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is required.[8]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is critical for minimizing risk. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][8]

Protocol for Weighing and Transferring Solid

-

Preparation: Don appropriate PPE (gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound in the fume hood.

-

Transfer: Carefully use a clean spatula to transfer the desired amount of solid from the stock container to the weigh boat. Avoid generating dust by performing the transfer slowly and close to the surface.

-

Sealing: Immediately and securely close the stock container.

-

Cleanup: Gently wipe the spatula and any minor dust from the balance and surrounding area with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

-

Transport: Transfer the weighed solid to your reaction vessel, which should also be located within the fume hood.

Protocol for Preparing a Solution

-

Preparation: Perform all steps inside a chemical fume hood.

-

Vessel Setup: Place a stir bar in the appropriate size flask or beaker and place it on a stir plate.

-

Solvent Addition: Add the desired volume of the appropriate solvent to the vessel.

-

Solute Addition: While the solvent is stirring, slowly add the pre-weighed this compound solid to the vessel to prevent splashing and dust formation.

-

Dissolution: Cover the vessel (e.g., with a septum or watch glass) and allow the solid to dissolve completely. Gentle heating may be required for some solvents, which should be done with appropriate caution.

-

Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][12] Keep containers tightly closed to prevent moisture contamination.[4][8] Store locked up or in an area accessible only to authorized personnel.[4][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Emergency Procedures

Be prepared for emergencies by ensuring safety equipment, such as eyewash stations, safety showers, and fire extinguishers, are accessible and operational.[18]

Caption: Decision Tree for Responding to a this compound Spill.

First Aid Measures

Immediate action is critical in case of exposure.

-

If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water and immediately call a POISON CENTER or doctor.[4][8][17]

-

If on Skin: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, seek medical attention.[8]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][8] If feeling unwell, call a POISON CENTER or doctor.[8]

-

If in Eyes: Rinse cautiously with water for several minutes (at least 15).[4][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][8]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Chemical Waste: Dispose of unused material and reaction residues in a clearly labeled, sealed hazardous waste container.[4] Do not mix with other waste streams unless compatibility is confirmed.[9]

-

Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must also be placed in the solid hazardous waste container.

-

Regulations: All disposal must be carried out in accordance with local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Scientific Context for Researchers

In the field of drug development and materials science, this compound is a valuable synthetic intermediate.[3][19] The chlorine atoms at the 2,2'-positions are key functional handles. They exert a strong electron-withdrawing effect, which modifies the electronic properties of the bipyridine system.[1] This allows for the tuning of redox potentials and spectroscopic properties in the resulting metal complexes.[1] Furthermore, these chlorine atoms can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions, providing a versatile platform for constructing more complex, functionalized ligands and molecules with potential therapeutic applications.[1][3]

References

- 1. This compound | 53344-74-4 | Benchchem [benchchem.com]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2,2'-DICHLORO-[4,4']-BIPYRIDINE | 53344-74-4 [chemicalbook.com]

- 6. This compound | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. geneseo.edu [geneseo.edu]

- 10. gustavus.edu [gustavus.edu]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 18. fishersci.com [fishersci.com]

- 19. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 2,2'-Dichloro-4,4'-bipyridine

An In-Depth Technical Guide to the Commercial Availability and Application of 2,2'-Dichloro-4,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a bipyridine scaffold, a privileged structure in coordination chemistry and medicinal chemistry.[1] Its strategic value stems from two key features: the bidentate nitrogen atoms of the bipyridine core, which are excellent for chelating metal ions, and the two chlorine atoms at the 2 and 2' positions. These chlorine atoms are susceptible to nucleophilic substitution and are active sites for cross-coupling reactions, making the molecule a versatile building block for the synthesis of more complex functional molecules.

This guide provides an in-depth analysis of the commercial availability, quality control, and strategic applications of this compound (CAS No: 53344-74-4), offering field-proven insights for its effective procurement and utilization in research and development settings.[2][3]

Physicochemical Properties and Safety Data

A foundational understanding of a compound's properties is critical for its safe and effective use.

-

Molecular Formula: C₁₀H₆Cl₂N₂[2]

-

Appearance: Typically a solid powder.

Safety and Handling: According to its Safety Data Sheet (SDS), this compound is classified as hazardous.[6][7] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

Standard Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, locked up.[6][7]

Commercial Availability and Supplier Analysis

The procurement of specialty chemicals like this compound requires careful supplier evaluation. Availability can vary, with some major suppliers having discontinued the product while others maintain it in their catalog for research or bulk quantities.[8][9] The table below summarizes data from several commercial suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Shanghai Macklin Biochemical Co., Ltd. | >95% | Gram to Kilogram | Listed as a primary supplier on several chemical marketplaces.[2] |

| Capot Chemical Co., Ltd. | >95% | Gram to Kilogram | Another commonly listed supplier for this compound.[2] |

| ChemUniverse, Inc. | 95% | Inquiry for Bulk | Specializes in fine chemicals and offers this product upon request.[5][10] |

| Career Henan Chemical Co. | 99% | Kilogram Scale | Offers high purity, suggesting suitability for more sensitive applications.[2] |

| Shanghai Boyle Chemical Co., Ltd. | >95% | Gram to Kilogram | A supplier of a wide range of chemical reagents.[2] |

Note: Pricing is highly variable based on quantity and purity. Researchers should request quotes directly from suppliers for accurate, up-to-date information.

Procurement and Quality Control Workflow

Ensuring the identity and purity of a starting material is a cornerstone of reproducible research. The following workflow is a self-validating system for the procurement and verification of this compound.

Caption: Workflow for procuring and validating this compound.

Detailed QC Protocol:

-

Certificate of Analysis (CoA) Review: Before purchase, scrutinize the supplier's CoA for purity claims and analytical methods used.

-

Visual Inspection: Upon receipt, inspect the material for expected physical appearance (e.g., color, crystallinity).

-

¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., CDCl₃). The proton NMR spectrum should show a characteristic pattern of aromatic protons consistent with the dichlorobipyridine structure.

-

Mass Spectrometry (MS): Confirm the molecular weight. An ESI-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 225.0, with a characteristic isotopic pattern for two chlorine atoms.

-

Purity by HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid) and UV detection. A pure sample should yield a single major peak. This validates the purity percentage claimed by the supplier.

Core Applications in Drug Development and Catalysis

The utility of this compound lies in its role as a versatile intermediate. The chlorine atoms are excellent leaving groups for creating new carbon-carbon and carbon-heteroatom bonds.

1. Synthesis of Novel Bipyridine Ligands: The primary application is in the synthesis of substituted bipyridine ligands for transition metal catalysis. The chlorine atoms can be displaced via cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of diverse functional groups at the 2 and 2' positions, tuning the steric and electronic properties of the resulting ligand for specific catalytic applications. Molecules containing the bipyridine scaffold are known to possess potent biological activities, including antitumor and antimicrobial properties.[1]

Caption: Synthetic pathways using this compound as a precursor.

2. Precursor for Pharmaceutical Scaffolds: In drug discovery, bipyridine-containing molecules are of significant interest. The ability to functionalize this compound allows for the rapid generation of a library of compounds for screening. For instance, creating derivatives to enhance solubility or modulate metal-binding affinity is a common strategy in developing new therapeutic agents.[11]

Experimental Protocol: Suzuki Cross-Coupling for Ligand Synthesis

This protocol provides a representative method for using this compound in a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a 2,2'-diaryl-4,4'-bipyridine derivative.

Objective: To synthesize 2,2'-bis(4-methoxyphenyl)-4,4'-bipyridine.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add this compound (1.0 mmol, 225 mg).

-

Add Reagents: Add 4-methoxyphenylboronic acid (2.5 mmol, 380 mg, 2.5 eq.), potassium phosphate (3.0 mmol, 637 mg, 3.0 eq.), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and SPhos (0.04 mmol, 16.4 mg, 4 mol%).

-

Causality: Using an excess of the boronic acid drives the reaction to completion. K₃PO₄ is the base required to activate the boronic acid for transmetalation. The Pd(OAc)₂/SPhos combination is an efficient catalytic system for this type of coupling.

-

-

Add Solvent: Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is necessary to overcome the activation energy for the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination).

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

-

Trustworthiness: The final product's identity and purity should be confirmed by NMR and MS, validating the success of the protocol.

-

Conclusion

This compound is a commercially available and highly valuable building block for researchers in synthetic chemistry, materials science, and drug development. Its utility is defined by the reactive chlorine atoms, which serve as handles for constructing complex molecular architectures. While procurement is straightforward from various fine chemical suppliers, rigorous in-house quality control is paramount to ensure experimental reproducibility and integrity. The synthetic protocols and workflows outlined in this guide provide a framework for the reliable and effective application of this versatile compound in advancing scientific discovery.

References

- 1. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2'-DICHLORO-[4,4']-BIPYRIDINE | 53344-74-4 [chemicalbook.com]

- 3. This compound | CAS 53344-74-4 [matrix-fine-chemicals.com]

- 4. This compound | C10H6Cl2N2 | CID 5172097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 95% 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 9. fishersci.at [fishersci.at]

- 10. chemuniverse.com [chemuniverse.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Metal Complexes with 2,2'-Dichloro-4,4'-bipyridine

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of metal complexes featuring the 2,2'-Dichloro-4,4'-bipyridine ligand. This versatile bidentate N,N'-heterocyclic ligand serves as a pivotal building block in coordination chemistry, offering unique electronic properties and reactive sites for post-synthetic modifications. The protocols and insights detailed herein are curated for researchers, chemists, and drug development professionals aiming to leverage these complexes in catalysis, materials science, and medicinal chemistry. We will delve into the causal logic behind experimental procedures, offering field-proven insights to ensure reproducible and successful outcomes.

Introduction: The Strategic Advantage of the this compound Ligand

2,2'-Bipyridine (bpy) and its derivatives are cornerstones of coordination chemistry, renowned for their ability to form stable complexes with a vast array of transition metals.[1] The introduction of chloro-substituents at the 4,4'-positions, yielding this compound, imparts distinct and strategically valuable characteristics to the ligand scaffold:

-

Electronic Modulation: The electron-withdrawing nature of the chlorine atoms alters the π-acceptor properties of the bipyridine system. This electronic tuning directly influences the photophysical and electrochemical properties of the resulting metal complexes, such as their redox potentials and metal-to-ligand charge transfer (MLCT) bands.[2]

-